The synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride typically involves several key steps:
The synthesis can be optimized using various techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction time.
The molecular structure of [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride can be characterized by several key features:
The three-dimensional arrangement of atoms can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond angles and distances that are crucial for understanding the compound's reactivity.
The compound may participate in various chemical reactions typical for amines and aromatic compounds:
Understanding these reactions is essential for predicting how this compound might behave in biological systems or during synthetic procedures.
The physical and chemical properties of [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride include:
These properties are crucial for applications in drug formulation and development.
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride has potential applications in several scientific fields:
Pyrrole derivatives represent a critically important class of nitrogen-containing heterocycles in medicinal chemistry, characterized by their versatile pharmacological profiles. These five-membered aromatic rings exhibit electron-rich properties, enabling robust interactions with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces. Recent research highlights their prominence in neurodegenerative disease therapeutics, particularly Alzheimer's disease (AD), where multi-target directed ligands (MTDLs) are increasingly pursued to address complex pathophysiology [2]. For example, novel pyrrole-allylidene hydrazine carboximidamide derivatives demonstrate dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1)—enzymes central to amyloid plaque formation and cholinergic deficit in AD [2]. This dual-target approach represents a paradigm shift from single-target agents, potentially yielding enhanced therapeutic efficacy by simultaneously modulating amyloidogenesis and neurotransmitter degradation. The structural plasticity of pyrrole rings allows strategic modifications to optimize target engagement, making them privileged scaffolds in central nervous system (CNS) drug discovery.
The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride (CAS: 1135268-35-7) belongs to a specialized class of hybrid molecules integrating a substituted ethanamine pharmacophore with an N-methylpyrrole moiety. Its molecular architecture comprises:
The free base has a molecular formula of C₁₆H₂₂N₂O₂ (MW: 274.36 g/mol), while the hydrochloride salt is C₁₆H₂₂N₂O₂·HCl (MW: 310.82 g/mol) [1] [4] [7]. This hybrid design leverages the hydrophobic/hydrophilic balance necessary for CNS penetration, with the protonatable amine facilitating ionic interactions in enzymatic pockets.
Table 1: Structural Features of Related Compounds
Compound Name | Core Structure | Molecular Formula | Key Modifications |
---|---|---|---|
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride | Ethanamine-pyrrole hybrid | C₁₆H₂₂N₂O₂·HCl | N-Benzylpyrrole; dimethoxyphenyl |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolopyrimidine scaffold | C₁₆H₁₉N₅O₂ | Heterocyclic replacement of pyrrole |
2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine | Unsubstituted phenethylamine | C₁₆H₁₉NO₂ | Lacks pyrrole moiety |
Focused investigations into this compound aim to:
Table 2: Key Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 310.82 g/mol (HCl salt) | [1] [4] |
Formula | C₁₆H₂₃ClN₂O₂ | [4] |
Purity Specification | ≥95% | [4] |
Storage Conditions | Cool, dry environment; long-term at +5°C | [4] [6] |
Solubility Profile | Soluble in organic solvents (DMSO, methanol) | Predicted [7] |
These objectives align with broader efforts to advance multi-target therapeutics against complex neurological disorders, leveraging rational design to overcome limitations of single-pathway interventions [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: